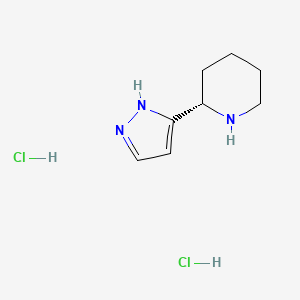
(S)-2-(1H-pyrazol-5-yl)piperidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1H-pyrazol-5-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H15Cl2N3 It is a derivative of piperidine and pyrazole, which are both important structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-pyrazol-5-yl)piperidine dihydrochloride typically involves the reaction of piperidine derivatives with pyrazole compounds. One common method includes the use of (S)-piperidine-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques such as crystallization and chromatography are also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1H-pyrazol-5-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce piperidine derivatives with altered functional groups.
Applications De Recherche Scientifique
(S)-2-(1H-pyrazol-5-yl)piperidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-(1H-pyrazol-5-yl)piperidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-3-(4-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
- 4-(1H-pyrazol-5-yl)piperidine dihydrochloride
Uniqueness
(S)-2-(1H-pyrazol-5-yl)piperidine dihydrochloride is unique due to its specific stereochemistry and the presence of both piperidine and pyrazole rings. This combination of structural features gives it distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H15Cl2N3 |
|---|---|
Poids moléculaire |
224.13 g/mol |
Nom IUPAC |
(2S)-2-(1H-pyrazol-5-yl)piperidine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-5-9-7(3-1)8-4-6-10-11-8;;/h4,6-7,9H,1-3,5H2,(H,10,11);2*1H/t7-;;/m0../s1 |
Clé InChI |
NCSFDBRRVRBCGW-KLXURFKVSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)C2=CC=NN2.Cl.Cl |
SMILES canonique |
C1CCNC(C1)C2=CC=NN2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


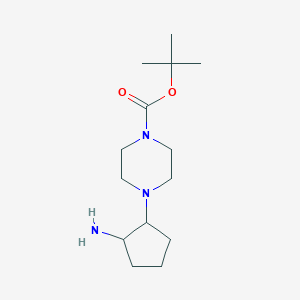
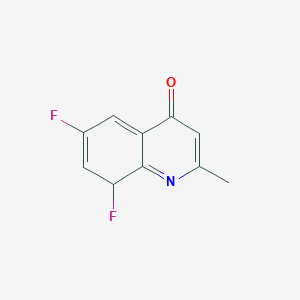
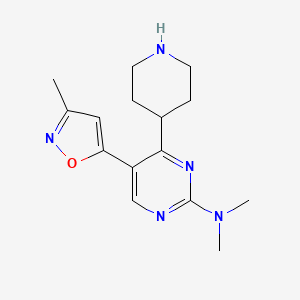

![Di-mu-chlorotetrakis[3,5-difluoro-2-(5-methyl-2-pyridinyl-kappaN)phenyl-kappaC]diiridium](/img/structure/B12306980.png)
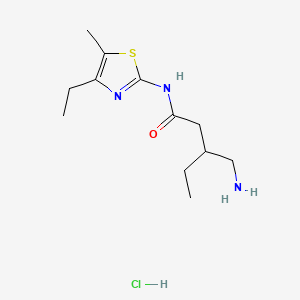
![9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-6,15-dicarbaldehyde](/img/structure/B12306990.png)
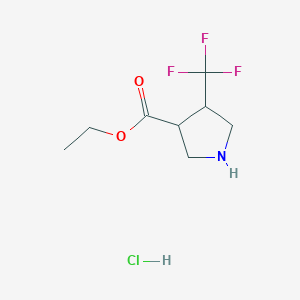
![(3S)-4-[(1-methylsulfonyl-4-piperidyl)methyl]morpholine-3-carboxylic acid](/img/structure/B12307004.png)
![4-(((9H-fluoren-9-yl)methoxy)carbonyl)hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B12307006.png)
![N-[(adamantan-2-yl)methyl]aniline](/img/structure/B12307008.png)
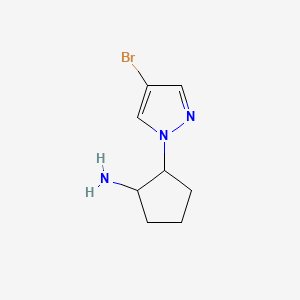

![6-[(8a-Carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-4-[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B12307017.png)
